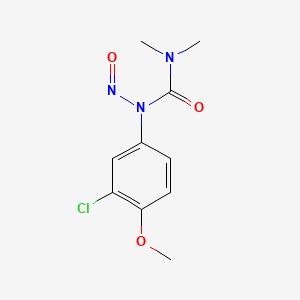
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N'-(4-ethoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, is characterized by its unique molecular structure, which includes benzoyl, nitrophenyl, and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- typically involves the reaction of 2-benzoyl-4-nitroaniline with 4-ethoxyaniline in the presence of thiourea. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of reaction parameters to maximize yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-benzoylphenyl)-N’-(4-ethoxyphenyl)-
- Thiourea, N-(2-nitrophenyl)-N’-(4-ethoxyphenyl)-
- Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(phenyl)-
Uniqueness
Thiourea, N-(2-benzoyl-4-nitrophenyl)-N’-(4-ethoxyphenyl)- is unique due to the presence of both benzoyl and nitrophenyl groups, which may confer distinct chemical and biological properties compared to other thiourea derivatives. Its specific structure allows for unique interactions with molecular targets, making it a compound of interest in various research fields.
Properties
CAS No. |
111044-14-5 |
|---|---|
Molecular Formula |
C22H19N3O4S |
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(2-benzoyl-4-nitrophenyl)-3-(4-ethoxyphenyl)thiourea |
InChI |
InChI=1S/C22H19N3O4S/c1-2-29-18-11-8-16(9-12-18)23-22(30)24-20-13-10-17(25(27)28)14-19(20)21(26)15-6-4-3-5-7-15/h3-14H,2H2,1H3,(H2,23,24,30) |
InChI Key |
XXCNXNPSGSKBOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3',10,11-Tetrahydro-2'-methylspiro[5H-dibenzo[a,d]cycloheptene-5,1'-[1H]isoindole]](/img/structure/B12719280.png)






![(2S,5R,6S)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12719339.png)






